molecular formula C9H20N2 B600168 N-(Piperidin-2-ylmethyl)propan-2-amine CAS No. 114366-16-4

N-(Piperidin-2-ylmethyl)propan-2-amine

Cat. No.: B600168
CAS No.: 114366-16-4
M. Wt: 156.273
InChI Key: PKNXDWVJVJUYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-2-ylmethyl)propan-2-amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products

Scientific Research Applications

N-(Piperidin-2-ylmethyl)propan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, some piperidine derivatives have been found to have antioxidant action, while others have been found to have anti-inflammatory, analgesic, or antipsychotic effects .

Safety and Hazards

The safety and hazards of “N-(Piperidin-2-ylmethyl)propan-2-amine” would depend on its specific structure and use. For example, the compound “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Piperidine derivatives continue to be an active area of research, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-2-ylmethyl)propan-2-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of piperidine with propan-2-amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) . Another approach involves the use of transaminases, which offer an environmentally friendly method for synthesizing such compounds from prochiral ketones .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines in good yields . This method is advantageous for large-scale production due to its high diastereoselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-2-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar structure but lacking the propan-2-amine group.

    N-(Piperidin-4-ylmethyl)propan-2-amine: A positional isomer with the amine group attached to a different carbon on the piperidine ring.

    N-(Piperidin-2-ylmethyl)butan-2-amine: A homolog with an additional carbon in the alkyl chain.

Uniqueness

N-(Piperidin-2-ylmethyl)propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-amine group can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-7-9-5-3-4-6-10-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNXDWVJVJUYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693577
Record name N-[(Piperidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114366-16-4
Record name N-[(Piperidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.